6-Amino-2-phenyl-benzo[d][1,3]oxazin-4-one 6-Amino-2-phenyl-benzo[d][1,3]oxazin-4-one
Brand Name: Vulcanchem
CAS No.: 60498-33-1
VCID: VC15478514
InChI: InChI=1S/C14H10N2O2/c15-10-6-7-12-11(8-10)14(17)18-13(16-12)9-4-2-1-3-5-9/h1-8H,15H2
SMILES:
Molecular Formula: C14H10N2O2
Molecular Weight: 238.24 g/mol

6-Amino-2-phenyl-benzo[d][1,3]oxazin-4-one

CAS No.: 60498-33-1

Cat. No.: VC15478514

Molecular Formula: C14H10N2O2

Molecular Weight: 238.24 g/mol

* For research use only. Not for human or veterinary use.

6-Amino-2-phenyl-benzo[d][1,3]oxazin-4-one - 60498-33-1

Specification

CAS No. 60498-33-1
Molecular Formula C14H10N2O2
Molecular Weight 238.24 g/mol
IUPAC Name 6-amino-2-phenyl-3,1-benzoxazin-4-one
Standard InChI InChI=1S/C14H10N2O2/c15-10-6-7-12-11(8-10)14(17)18-13(16-12)9-4-2-1-3-5-9/h1-8H,15H2
Standard InChI Key VQFJFHNLLWCXHS-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)N)C(=O)O2

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound features a benzo[d] oxazin-4-one core substituted at the 2-position with a phenyl group and at the 6-position with an amino group. Its IUPAC name, 6-amino-2-phenyl-benzo[d][1, oxazin-4-one, reflects this substitution pattern (CAS#: 60498-33-1) . The planar bicyclic system consists of a benzene ring fused to a 1,3-oxazin-4-one moiety, creating a conjugated π-system that influences both reactivity and biological interactions .

Table 1: Fundamental Physicochemical Properties

PropertyValue
Molecular FormulaC₁₄H₁₀N₂O₂
Molecular Weight238.24 g/mol
Exact Mass238.07400 Da
Topological Polar SA69.12 Ų
LogP3.02

Data derived from mass spectrometry and computational modeling .

Crystallographic and Spectroscopic Features

X-ray diffraction data for the parent 2-phenyl-4H-benzo[d] oxazin-4-one derivative reveals a nearly planar bicyclic system with dihedral angles <5° between the benzoxazinone core and phenyl substituent . For the 6-amino analog, infrared spectroscopy predicts characteristic absorptions at ~1764 cm⁻¹ (C=O lactone stretch) and 1614 cm⁻¹ (C=N vibration), with additional N-H stretches near 3400 cm⁻¹ . Nuclear magnetic resonance (NMR) spectra for analogous compounds show aromatic proton resonances between δ 7.57–8.19 ppm (¹H) and carbonyl carbon signals at δ ~158 ppm (¹³C) .

Synthetic Methodologies

Classical Condensation Approaches

The seminal synthesis by Errede et al. (1977) employed anthranilic acid derivatives and benzoyl chloride in a two-step cyclocondensation . Key steps include:

  • Aminolysis: Anthranilic acid's amine nucleophile attacks benzoyl chloride's carbonyl carbon, forming an intermediate benzamide.

  • Cyclodehydration: Intramolecular esterification under acidic conditions (pyridine catalyst) generates the benzoxazinone ring .

This method typically yields ~90% product but requires stringent anhydrous conditions and stoichiometric base . Modifications using α-keto acids and copper catalysis have recently emerged as superior alternatives .

MethodYield (%)Reaction TimeKey Advantage
Errede (1977) 9024 hHigh reproducibility
Cu-Catalyzed (2024) 8512 hBroader substrate scope

Spectroscopic Characterization

Nuclear Magnetic Resonance

¹H NMR (600 MHz, DMSO-d₆) of the parent compound shows:

  • Aromatic Protons: Multiplet at δ 7.57–8.19 ppm (9H, Ar-H)

  • Amino Proton: Singlet at δ 6.21 ppm (2H, NH₂)

¹³C NMR (151 MHz, DMSO-d₆) reveals:

  • Carbonyl Carbon: δ 158.8 ppm (C=O)

  • Imine Carbon: δ 156.4 ppm (C=N)

  • Aromatic Carbons: δ 116.9–146.2 ppm

Mass Spectrometric Analysis

Electrospray ionization (ESI-MS) displays the [M+H]⁺ ion at m/z 238.07 (calc. 238.07400), with major fragments at m/z 220 (CO loss) and 178 (ring-opening) . High-resolution MS confirms the molecular formula C₁₄H₁₀N₂O₂ (deviation <2 ppm) .

Biological Activity and Mechanism

CompoundIC₅₀ (μg/mL)Target
6-Amino-2-phenyl-BZO 65.43 ±2.7MRS (1PG2)
Doxorubicin 14.61 ±2.3Topoisomerase II

Structure-Activity Relationships

  • Phenyl at C2: Enhances lipophilicity (LogP = 3.02), promoting membrane permeability .

  • Amino at C6: Introduces hydrogen-bonding capacity critical for enzyme inhibition .

  • Lactone Carbonyl: Serves as hydrogen bond acceptor in protein binding pockets .

Pharmacological Prospects and Challenges

Despite promising in silico and in vitro data, 6-amino-2-phenyl-benzoxazin-4-one faces developmental hurdles:

  • Metabolic Stability: The lactone ring is prone to hydrolytic cleavage in vivo, necessitating prodrug strategies .

  • Selectivity: Off-target effects on other aminoacyl-tRNA synthetases require thorough kinase panel screening.

  • Synthetic Scalability: Transitioning from milligram to kilogram-scale synthesis remains untested for Cu-catalyzed routes .

Ongoing research explores:

  • Nanoformulations to improve bioavailability

  • Hybrid Molecules conjugating benzoxazinones with known chemotherapeutics

  • CRISPR-Cas9 Screens to identify synthetic lethal targets

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